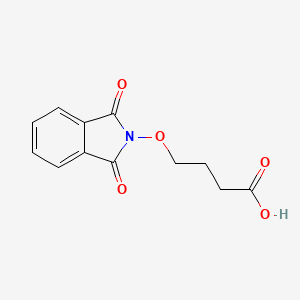
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is a chemical compound with the molecular formula C12H11NO4 It is characterized by the presence of a phthalimide group attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid typically involves the reaction of γ-aminobutyric acid with phthalic anhydride. The reaction is carried out in toluene with the addition of triethylamine, and the mixture is heated at 110°C for about 18 hours . Another method involves the use of thionyl chloride and bromine to produce a brominated derivative, which is then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as DCC (dicyclohexylcarbodiimide) are commonly used for coupling reactions with amines.
Oxidation and Reduction: Standard oxidizing and reducing agents may be employed, though specific examples are not provided in the literature.
Major Products
The major products formed from these reactions include various amide derivatives, which can be further characterized using spectral techniques like IR, NMR, and mass spectroscopy .
科学研究应用
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of γ-aminobutyric acid (GABA) derivatives.
Biology: Investigated for its potential anticonvulsant properties in various seizure models.
Medicine: Explored for its neuroprotective effects and potential use in treating epilepsy.
Industry: Utilized in the synthesis of other complex organic molecules and potential pharmaceutical agents.
作用机制
The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert anticonvulsant effects, reducing the occurrence and severity of seizures . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests a role in enhancing GABAergic neurotransmission.
相似化合物的比较
Similar Compounds
4-((1,3-Dioxoisoindolin-2-yl)butanamide): An amide derivative with similar anticonvulsant properties.
2-Bromo-4-((1,3-Dioxoisoindolin-2-yl)butanoic acid): A brominated derivative used in further synthetic applications.
Uniqueness
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is unique due to its specific structural configuration, which allows it to interact effectively with GABA receptors. This interaction is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)6-3-7-18-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHYKBKARTHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
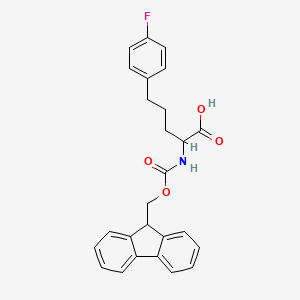
![2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)
![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
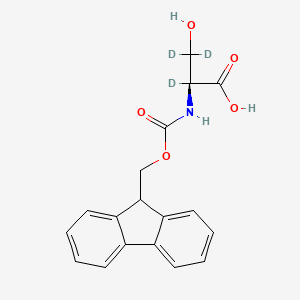
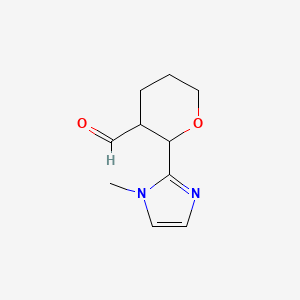

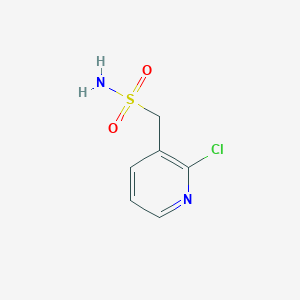
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
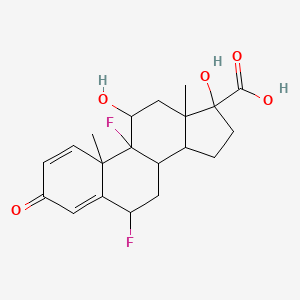
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
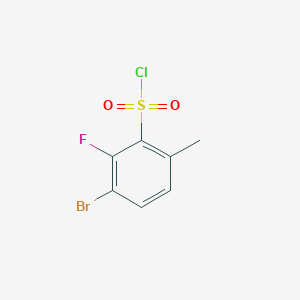

![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
